[(2R,3S)-3-[(1S)-1-methoxyprop-2-enyl]oxiran-2-yl]methanol
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Overview
Description
[(2R,3S)-3-[(1S)-1-methoxyprop-2-enyl]oxiran-2-yl]methanol is a complex organic compound with a unique structure that includes an anhydro bridge and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S)-3-[(1S)-1-methoxyprop-2-enyl]oxiran-2-yl]methanol typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the use of ribose derivatives, which undergo a series of reactions such as methylation, dehydration, and cyclization to form the anhydro bridge .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(2R,3S)-3-[(1S)-1-methoxyprop-2-enyl]oxiran-2-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., Cl₂, Br₂), Nucleophiles (e.g., NH₃, OH⁻)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
[(2R,3S)-3-[(1S)-1-methoxyprop-2-enyl]oxiran-2-yl]methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of [(2R,3S)-3-[(1S)-1-methoxyprop-2-enyl]oxiran-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-O-Acetyl-1,4-anhydro-3,5-di-O-methyl-D-ribitol: Similar structure with acetyl and methyl groups.
3,4-Anhydro-1,2-dideoxy-5-O-(4-methoxybenzyl)-2-[(2S)-2-methyl-3-oxobutyl]-D-ribo-hex-1-enitol: Contains additional functional groups and a different substitution pattern
Uniqueness
[(2R,3S)-3-[(1S)-1-methoxyprop-2-enyl]oxiran-2-yl]methanol is unique due to its specific anhydro bridge and the presence of a methyl group at the 3-O position. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
131566-77-3 |
---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
0 |
Origin of Product |
United States |
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